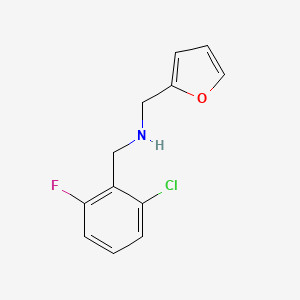

(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine

Description

(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine is a substituted benzylamine derivative featuring a 2-chloro-6-fluorobenzyl group linked to a furan-2-ylmethylamine moiety. Its design combines halogenated aromatic and heterocyclic components, which may enhance binding affinity to biological targets while modulating physicochemical properties such as solubility and metabolic stability.

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-1-(furan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO/c13-11-4-1-5-12(14)10(11)8-15-7-9-3-2-6-16-9/h1-6,15H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECKFDYZTSBRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNCC2=CC=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluorobenzyl chloride and furan-2-ylmethanol.

Formation of Intermediate: The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with furan-2-ylmethanol in the presence of a base such as potassium carbonate to form (2-chloro-6-fluoro-benzyl)-furan-2-ylmethanol.

Amination: The intermediate is then subjected to reductive amination using a suitable amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine: can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The furan ring can be subjected to oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

Coupling Reactions: The amine group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Substitution: Derivatives with different substituents on the benzyl ring.

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Tetrahydrofuran derivatives.

Coupling: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine: has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Biological Studies: It can be used as a probe to study biological pathways or as a ligand in binding studies.

Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine depends on its specific application:

Biological Activity: If used as a pharmaceutical agent, it may interact with specific receptors or enzymes, modulating their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can affect the nucleophilicity of the amine group and the stability of the furan ring.

Comparison with Similar Compounds

Substituted Benzylamine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Heterocyclic vs. Pyridine-containing analogs (e.g., 510723-77-0) may exhibit higher polarity and improved water solubility .

- Saturated vs. Unsaturated Rings : The tetrahydrofuran analog (510723-78-1) lacks the furan’s aromaticity, which could reduce reactivity and improve metabolic stability .

- Halogen Positioning: All compounds retain the 2-chloro-6-fluoro substitution on the benzyl group, suggesting this pattern is critical for target recognition, possibly by mimicking endogenous substrates or blocking enzymatic degradation.

Biological Activity

The compound (2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 2-chloro-6-fluorobenzyl chloride and furan-2-ylmethanol.

- Formation of Intermediate : The reaction of 2-chloro-6-fluorobenzyl chloride with furan-2-ylmethanol in the presence of a base (e.g., potassium carbonate) forms an intermediate.

- Amination : The intermediate undergoes reductive amination using a suitable amine source (e.g., methylamine) and a reducing agent like sodium cyanoborohydride to yield the target compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit significant antiviral properties, particularly against HIV. For instance, derivatives containing the 2-chloro-6-fluoro substitution have shown potent activity against wild-type HIV-1 and clinically relevant mutants, achieving low picomolar IC50 values .

2. Anticancer Activity

Studies have explored the antiproliferative effects of fluorinated compounds against various cancer cell lines. For example, compounds related to this compound have demonstrated notable activity against lung and breast cancer cells, with some derivatives exhibiting antiangiogenic properties .

The mechanism of action for this compound likely involves interaction with specific receptors or enzymes, modulating their activity due to the presence of electron-withdrawing groups like chlorine and fluorine. These substitutions enhance binding affinity and selectivity towards biological targets.

Research Findings

Table 1 summarizes key findings from various studies on the biological activity of related compounds.

Case Studies

Several case studies highlight the potential applications of this compound:

- Antiviral Studies : A series of experiments demonstrated that derivatives with specific stereochemical configurations exhibited enhanced antiviral activity against HIV, correlating with their binding modes in enzyme assays .

- Anticancer Investigations : Compounds derived from similar scaffolds were tested against the NCI 60-cell line panel, showing over 50% growth inhibition in multiple cancer cell lines, indicating broad-spectrum anticancer potential .

- Enzyme Interaction Studies : The compound's structural similarity to biologically active amines allows it to be used as a probe in enzyme inhibition studies, further elucidating its mechanism of action and potential therapeutic applications.

Q & A

Q. What are the key synthetic routes for preparing (2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine?

- Methodological Answer : A common approach involves reductive amination between 2-chloro-6-fluorobenzaldehyde and furan-2-ylmethylamine. The benzylamine intermediate can be synthesized via alkylation of 2-fluorobenzyl derivatives, as demonstrated for analogous compounds like N-Ethyl-2-chloro-6-fluorobenzylamine (IUPAC Name: (2-Chloro-6-fluorophenyl)methylamine) . For the furan moiety, coupling reactions (e.g., nucleophilic substitution or palladium-catalyzed cross-coupling) may be employed to attach the methylamine group. Purification via column chromatography and characterization by NMR (¹H, ¹³C) are critical to confirm structural integrity.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (6.5–8.0 ppm for fluorinated/chlorinated benzyl groups) and furan ring protons (6.0–7.5 ppm). The methylamine group (CH₂-NH) typically appears as a triplet near 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. For fluorinated compounds, isotopic peaks (e.g., chlorine’s ³⁵Cl/³⁷Cl) should align with theoretical values .

- FT-IR : Stretching vibrations for C-F (~1100 cm⁻¹), C-Cl (~700 cm⁻¹), and NH (3300–3500 cm⁻¹) provide functional group confirmation.

Q. What safety protocols are essential for handling fluorinated and chlorinated benzylamines?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in sealed, labeled containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Neutralize spills with absorbents (e.g., vermiculite) and dispose via authorized hazardous waste facilities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the electron-withdrawing Cl/F groups on the benzyl ring lower LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states in SN2 reactions involving the methylamine group.

Q. What strategies optimize the coupling of furan and benzylamine moieties to improve yield?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions. Ligands like XPhos enhance selectivity for C-N bond formation .

- Enzymatic Methods : Lipase-mediated reactions (e.g., using Amano SD enzyme) can improve stereochemical control and reduce byproducts, as shown in similar heterocyclic syntheses .

- Reaction Monitoring : Use HPLC or GC-MS to track intermediates and adjust temperature/pH in real time.

Q. How do substituents (Cl, F, furan) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Fluorine : Enhances membrane permeability and metabolic stability via hydrophobic interactions .

- Chlorine : Increases electrophilicity, potentially improving binding to target proteins (e.g., kinase inhibitors).

- Furan : The oxygen atom facilitates hydrogen bonding with biomolecular targets (e.g., antimicrobial agents) .

- In Vitro Assays : Compare IC₅₀ values against fluorinated/chlorinated analogs in cell-based models (e.g., cancer cell lines).

Q. How to resolve contradictions in reported reaction yields for similar benzylamine derivatives?

- Methodological Answer :

- Critical Parameter Analysis : Identify variables like solvent purity, catalyst loading, or reaction time. For example, traces of moisture can deactivate Pd catalysts, leading to inconsistent yields .

- Design of Experiments (DoE) : Use factorial design to isolate factors (e.g., temperature, stoichiometry) affecting reproducibility.

- Cross-Validation : Replicate published protocols with controlled conditions and report deviations (e.g., inert atmosphere vs. ambient air) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.